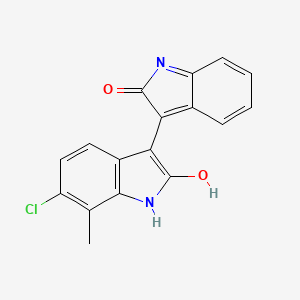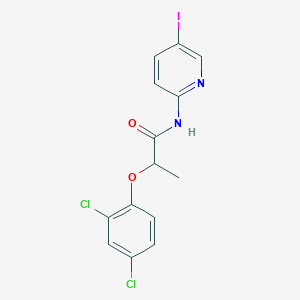
2-(2,4-dichlorophenoxy)-N-(5-iodopyridin-2-yl)propanamide
Vue d'ensemble
Description
2-(2,4-dichlorophenoxy)-N-(5-iodopyridin-2-yl)propanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a dichlorophenoxy group, an iodopyridinyl group, and a propanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(5-iodopyridin-2-yl)propanamide typically involves multiple steps:
Formation of the dichlorophenoxy intermediate: This step might involve the reaction of 2,4-dichlorophenol with a suitable halogenating agent.
Introduction of the iodopyridinyl group: This can be achieved by reacting 5-iodo-2-pyridine with an appropriate coupling reagent.
Amidation reaction: The final step involves the formation of the amide bond between the dichlorophenoxy intermediate and the iodopyridinyl intermediate under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include:
Scaling up the reaction: Using larger reactors and optimizing the concentration of reactants.
Purification techniques: Employing methods like recrystallization, chromatography, or distillation to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-dichlorophenoxy)-N-(5-iodopyridin-2-yl)propanamide can undergo various chemical reactions, including:
Substitution reactions: The halogen atoms (chlorine and iodine) can be substituted with other groups under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (for halogen exchange) or organometallic reagents (for coupling reactions).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups, while hydrolysis would yield the corresponding carboxylic acid and amine.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its effects on biological systems, such as its potential as a ligand for certain receptors.
Medicine: Investigating its potential as a therapeutic agent for treating diseases.
Industry: Using it as an intermediate in the production of agrochemicals or pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(5-iodopyridin-2-yl)propanamide would depend on its specific interactions with molecular targets. This might involve:
Binding to receptors: Acting as an agonist or antagonist.
Inhibiting enzymes: Blocking the activity of specific enzymes.
Modulating pathways: Affecting signaling pathways within cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,4-dichlorophenoxy)acetic acid:
N-(5-iodo-2-pyridinyl)acetamide: A related amide with a similar structure.
Uniqueness
2-(2,4-dichlorophenoxy)-N-(5-iodopyridin-2-yl)propanamide is unique due to the combination of its dichlorophenoxy and iodopyridinyl groups, which might confer specific properties such as enhanced binding affinity or selectivity for certain targets.
Propriétés
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(5-iodopyridin-2-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2IN2O2/c1-8(21-12-4-2-9(15)6-11(12)16)14(20)19-13-5-3-10(17)7-18-13/h2-8H,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGROFZHIGWNNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=C(C=C1)I)OC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


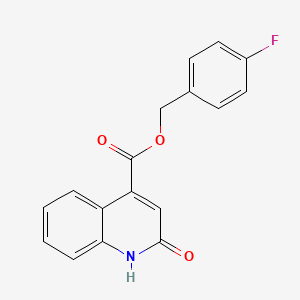
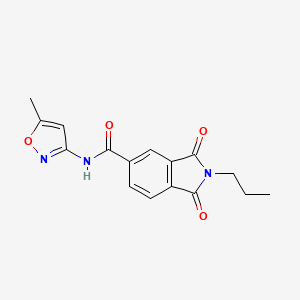
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4112416.png)
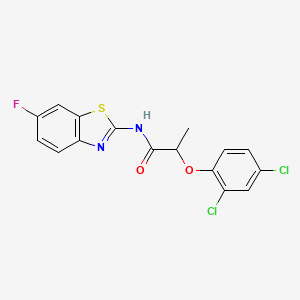

![N-[4-iodo-2-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B4112427.png)
![Methyl 2-[[2-chloro-5-[2-(cyclohexylamino)-2-oxoethoxy]-4-methylphenyl]sulfonylamino]benzoate](/img/structure/B4112435.png)
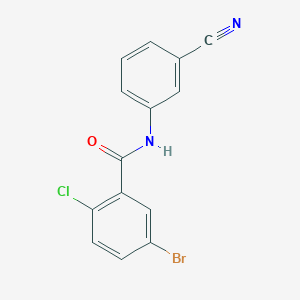
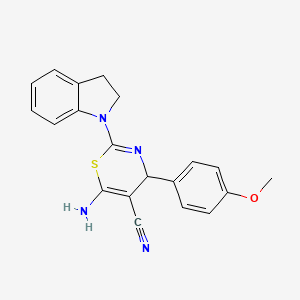
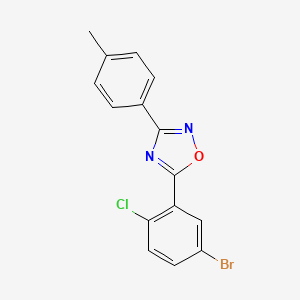
![ethyl 4-({2-chloro-5-[2-(cyclohexylamino)-2-oxoethoxy]-4-methylphenyl}sulfonyl)-1-piperazinecarboxylate](/img/structure/B4112448.png)
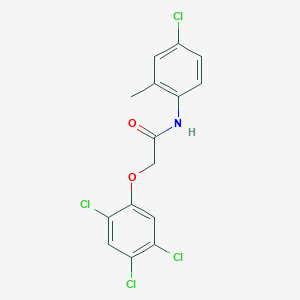
![2-[4-chloro-2-methyl-5-[(3-nitrophenyl)sulfamoyl]phenoxy]-N-cyclohexylacetamide](/img/structure/B4112474.png)
